4-Bromo-3-fluoro-1H-pyrrolo[2,3-c]pyridine
CAS No.: 1352394-94-5
Cat. No.: VC18849693
Molecular Formula: C7H4BrFN2
Molecular Weight: 215.02 g/mol
* For research use only. Not for human or veterinary use.
![4-Bromo-3-fluoro-1H-pyrrolo[2,3-c]pyridine - 1352394-94-5](/images/structure/VC18849693.png)
Specification
CAS No. | 1352394-94-5 |
---|---|
Molecular Formula | C7H4BrFN2 |
Molecular Weight | 215.02 g/mol |
IUPAC Name | 4-bromo-3-fluoro-1H-pyrrolo[2,3-c]pyridine |
Standard InChI | InChI=1S/C7H4BrFN2/c8-4-1-10-3-6-7(4)5(9)2-11-6/h1-3,11H |
Standard InChI Key | NVTYEDLZFXWRKD-UHFFFAOYSA-N |
Canonical SMILES | C1=C(C2=C(C=NC=C2N1)Br)F |
Introduction
Structural and Molecular Characteristics
Core Architecture and Substituent Effects
4-Bromo-3-fluoro-1H-pyrrolo[2,3-c]pyridine features a bicyclic framework comprising a pyrrole ring fused to a pyridine ring at the [2,3-c] position (Figure 1). The bromine atom at position 4 and fluorine at position 3 introduce pronounced electronegativity gradients, polarizing the aromatic system and directing regioselective reactions . The planar geometry, confirmed by computational modeling, promotes stacking interactions with biological targets such as kinase active sites .
Table 1: Physical and Chemical Properties
Synthetic Methodologies
Halogenation and Suzuki Coupling
A primary route involves bromination of the pyrrolo[2,3-c]pyridine precursor followed by functionalization via cross-coupling. In one protocol, 5-bromo-7-azaindole undergoes Suzuki-Miyaura coupling with aryl boronic acids using Pd(dppf)Cl₂ and K₂CO₃ in dioxane/water (80°C, 1–16 h), achieving yields >70% . Subsequent bromination at position 3 with N-bromosuccinimide (NBS) in dichloromethane introduces the second halogen .
Table 2: Representative Synthesis Conditions
Step | Reagents/Conditions | Yield | Source |
---|---|---|---|
Suzuki Coupling | Pd(dppf)Cl₂, K₂CO₃, dioxane/H₂O, 80°C | 72% | |
Bromination | NBS, DCM, RT, 2 h | 85% | |
Tosylation | TsCl, NaOH, DCM, 0°C to RT | 68% |
Alternative Functionalization Pathways
Amide derivatives have been synthesized via BOP-Cl-mediated coupling. For example, reacting 5-bromo-4-fluoro-1H-pyrrolo[2,3-b]pyridin-3-amine with 1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid in DCM yielded N-(5-bromo-4-fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl)-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxamide (69% yield) .
Reactivity and Chemical Transformations
Electrophilic Aromatic Substitution
The electron-deficient aromatic system undergoes regioselective substitutions. Fluorine’s strong electron-withdrawing effect deactivates position 3, directing incoming electrophiles to position 4 or the pyridine nitrogen . Bromine’s leaving group capability facilitates subsequent cross-coupling reactions, enabling access to biaryl derivatives .
Stability and Solvent Effects
Stability studies indicate decomposition <5% after 72 h in DMSO at 25°C, but aqueous solutions (pH 7.4) show 15% degradation over 24 h . The compound’s low solubility in water (0.12 mg/mL) necessitates polar aprotic solvents for synthetic manipulations .
Antibacterial and Antiviral Applications
While direct evidence for 4-bromo-3-fluoro-1H-pyrrolo[2,3-c]pyridine remains limited, structurally related pyrrolopyridines exhibit MIC values of 2–8 µg/mL against Staphylococcus aureus and HSV-1 . The bromo-fluoro substitution pattern may enhance membrane permeability, a hypothesis supported by logP calculations (2.3 ± 0.2) .
Analytical Characterization
Spectroscopic Profiles
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